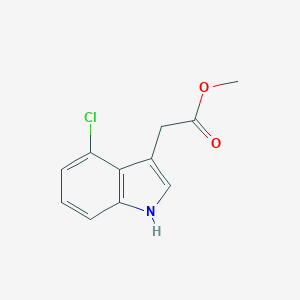

methyl 2-(4-chloro-1H-indol-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPGJEURLIGNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172571 | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19077-78-2 | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-CHLOROINDOLE-3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94KP69SZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-chloro-1H-indol-3-yl)acetate (CAS Number: 19077-78-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(4-chloro-1H-indol-3-yl)acetate, a chlorinated indole derivative with significant potential in various research and development applications. This document delves into its chemical and physical properties, synthesis, and potential biological activities, offering field-proven insights and detailed experimental protocols.

Compound Identification and Core Properties

Methyl 2-(4-chloro-1H-indol-3-yl)acetate, identified by the CAS number 19077-78-2, is a member of the indole family of heterocyclic compounds. The indole nucleus is a prevalent scaffold in numerous biologically active molecules, making its derivatives, such as this one, of considerable interest in medicinal chemistry and drug discovery.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 19077-78-2 |

| Chemical Name | methyl 2-(4-chloro-1H-indol-3-yl)acetate[2] |

| Molecular Formula | C₁₁H₁₀ClNO₂[2] |

| Molecular Weight | 223.66 g/mol [2] |

| Synonyms | 4-chloroindole-3-acetic acid methyl ester, Methyl (4-chloro-1H-indol-3-yl)acetate, 4-Chloro-1H-indole-3-acetic acid methyl ester[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 120-121 °C | [FooDB] |

| Water Solubility (Predicted) | 0.38 g/L | [FooDB] |

| logP (Predicted) | 2.46 | [FooDB] |

Synthesis of Methyl 2-(4-chloro-1H-indol-3-yl)acetate: A Step-by-Step Protocol

The synthesis of indole derivatives is a well-established field in organic chemistry.[1] The following protocol is a representative method for the synthesis of Methyl 2-(4-chloro-1H-indol-3-yl)acetate, adapted from established procedures for similar indole compounds. The chosen pathway involves the Fischer indole synthesis, a reliable and versatile method for constructing the indole ring system.[1]

Experimental Workflow: Fischer Indole Synthesis

Caption: Fischer indole synthesis workflow.

Detailed Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Add sodium acetate (1.1 equivalents) to the solution to liberate the free hydrazine.

-

To this mixture, add methyl levulinate (1 equivalent).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The hydrazone intermediate may precipitate out of the solution.

-

-

Cyclization and Product Formation:

-

To the crude hydrazone, add a suitable acidic catalyst for the cyclization step. Common choices include a mixture of sulfuric acid in ethanol or a Lewis acid such as zinc chloride.[1]

-

Heat the mixture to reflux for 4-8 hours. The progress of the indole formation should be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

The crude product will precipitate and can be collected by filtration.

-

-

Purification:

-

The crude solid should be washed thoroughly with water to remove any residual acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure Methyl 2-(4-chloro-1H-indol-3-yl)acetate.[1]

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum (typically 160-180 ppm). The carbons attached to the chlorine and nitrogen atoms will also show characteristic chemical shifts.[5][6][7]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C=O stretch of the ester group (around 1730-1750 cm⁻¹), and C-Cl stretching vibrations.[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (223.66 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[9]

Potential Biological Activities and Applications

Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of a chlorine atom on the indole ring can significantly influence the compound's biological profile.

Anti-inflammatory and Cytotoxic Potential

Chlorinated indole derivatives have been investigated for their anti-inflammatory and cytotoxic activities.[10] The mechanism of action often involves the modulation of inflammatory pathways or the induction of apoptosis in cancer cells. The structural similarity of Methyl 2-(4-chloro-1H-indol-3-yl)acetate to other biologically active indoles suggests its potential as a lead compound for the development of novel therapeutic agents.

Experimental Protocol: MTT Cytotoxicity Assay

To evaluate the potential cytotoxic effects of Methyl 2-(4-chloro-1H-indol-3-yl)acetate, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.

Caption: MTT cytotoxicity assay workflow.

Detailed Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of Methyl 2-(4-chloro-1H-indol-3-yl)acetate in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13][14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is a valuable research chemical with potential applications in the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and a representative method for evaluating its biological activity. As with any research compound, further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017).

-

2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 23, 2026, from [Link].

- 2-(4-Chloro-1H-indol-3-yl)acetonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738.

- Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. (2015).

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Marine Drugs, 15(5), 139.

- Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Molecules, 28(6), 2568.

- NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry, 12, 1365942.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- SAFETY D

- Targeted Anti-Inflammatory Effects of Chloramphenicol via TLR4 Inhibition in Postoperative Hemorrhoid Treatment: A Clinico-Comput

- Processes for production of indole compounds. (2011).

-

cytotoxicity mtt assay: Topics by Science.gov. (n.d.). Retrieved January 23, 2026, from [Link].

- SAFETY D

- methyl (2-methyl-1H-indol-3-yl)(oxo)

- SAFETY D

- Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)

- FT-IR spectrum for the eugenyl acetate sample. (n.d.).

- Targeted Anti-Inflammatory Effects of CHLoramphenicol via TLR4 Inhibition in Postoperative Hemorrhoid Treatment: A Clinico-Computational Cohort Study. (n.d.).

- Safety D

- EPA/NIH Mass Spectral D

- methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. (n.d.).

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). (n.d.). HMDB.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017).

- SAFETY D

- An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (n.d.).

- interpreting C-13 NMR spectra. (n.d.). Chemguide.

- Methyl 2-chloroacetoacetate(4755-81-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Methyl acetate(79-20-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- Characteristics of 13C NMR Spectroscopy. (2023). OpenStax.

- B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. (n.d.).

Sources

- 1. Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-(4-chloro-1H-indol-3-yl)acetate | CymitQuimica [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Methyl chloroacetate(96-34-4) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. govinfo.gov [govinfo.gov]

- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cytotoxicity mtt assay: Topics by Science.gov [science.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Biological Activity of 4-Chloroindole-3-Acetic Acid Methyl Ester

Introduction

4-Chloroindole-3-acetic acid methyl ester (4-Cl-IAA-Me) is a synthetically derived ester of the potent, naturally occurring auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA). While 4-Cl-IAA is recognized for its significant role in plant growth and development, particularly in the reproductive tissues of legumes, its methyl ester has also demonstrated considerable biological activity, in some cases surpassing that of the parent acid.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and potential applications of 4-Cl-IAA-Me, with a focus on its action as a plant growth regulator and its comparative efficacy with its parent compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced activities of halogenated auxins and their derivatives.

Physicochemical Properties and Synthesis

4-Cl-IAA-Me is the methyl ester of 4-chloroindole-3-acetic acid. The addition of a methyl group to the carboxylic acid moiety of 4-Cl-IAA alters its polarity and, potentially, its uptake and metabolism within biological systems.

Synthesis of 4-Chloroindole-3-Acetic Acid Methyl Ester

A practical synthetic route for 4-Cl-IAA and its esters, including the methyl ester, starts from 2-chloro-6-nitrotoluene.[1][2][3] The synthesis of the parent acid, 4-Cl-IAA, is a prerequisite for the esterification process. The subsequent esterification to yield 4-Cl-IAA-Me can be achieved through standard laboratory procedures, such as reaction of the carboxylic acid with methanol in the presence of an acid catalyst or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with N,N-dimethylaminopyridine (DMAP).[3]

Biological Activity in Plants

The biological activity of 4-Cl-IAA-Me is primarily characterized by its potent auxin-like effects. The esterified form is thought to act as a pro-drug, being hydrolyzed in plant tissues to the active free acid, 4-Cl-IAA. However, the physicochemical differences conferred by the methyl group can influence its uptake, transport, and ultimately, its observed biological effects. The primary mechanism of action for 4-Cl-IAA is believed to involve the induction of ethylene synthesis, leading to various growth responses. It is presumed that 4-Cl-IAA-Me follows a similar mechanistic pathway after its conversion to the free acid.

Comparative Efficacy of 4-Cl-IAA-Me and 4-Cl-IAA

A key study by Katayama (2000) provides a detailed comparison of the biological activities of 4-Cl-IAA and its esters, including 4-Cl-IAA-Me, across several bioassays.[1][2][3][4]

This classic auxin bioassay measures the elongation of oat coleoptile segments. The results indicated that 4-Cl-IAA-Me exhibited auxin activity as potent as the free acid, 4-Cl-IAA.[1][2][4] Both compounds were significantly more active than the unchlorinated parent auxin, indole-3-acetic acid (IAA).[1][2]

In this assay, which assesses the inhibitory effects of high auxin concentrations, 4-Cl-IAA-Me demonstrated a stronger inhibitory effect on hypocotyl growth compared to the free acid, 4-Cl-IAA.[1][2][4] This suggests that the methyl ester may be more readily absorbed or transported to the site of action.

Both 4-Cl-IAA and its methyl ester induced significant swelling of hypocotyls and the formation of numerous lateral roots in black gram seedlings, even at low concentrations.[1][2][4] This is a characteristic response to high levels of auxin activity.

In cuttings of Serissa japonica, 4-Cl-IAA-Me strongly promoted the formation of adventitious roots.[1][2] This highlights its potential application in horticulture for plant propagation.

Herbicidal Activity

Exogenous application of 4-chloroindole-3-acetic acid and its esters has been shown to have strong herbicidal effects on dicotyledonous species like pea and white mustard, while being less effective against monocotyledonous species such as barley. The herbicidal action is thought to be mediated by the induction of abnormal levels of ethylene, which disrupts normal plant growth and development.

Mechanism of Action: A Closer Look

The prevailing hypothesis for the potent biological activity of 4-Cl-IAA, and by extension its methyl ester, is its role as a stable and potent auxin. The chloro-substitution at the 4-position of the indole ring is believed to confer resistance to oxidative degradation by plant peroxidases, which readily metabolize IAA. This increased stability leads to a sustained, high-level auxin response.

The conversion of 4-Cl-IAA-Me to 4-Cl-IAA is likely mediated by esterases within the plant cells. The increased lipophilicity of the methyl ester may facilitate its passage across cell membranes, leading to higher intracellular concentrations of the active auxin compared to direct application of the free acid.

Quantitative Data Summary

The following table summarizes the comparative biological activities of 4-Cl-IAA and its methyl ester from key bioassays.

| Bioassay | 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 4-Chloroindole-3-acetic acid methyl ester (4-Cl-IAA-Me) | Reference |

| Avena Coleoptile Elongation | Stronger activity than IAA | Activity as strong as 4-Cl-IAA | [1][2][4] |

| Chinese Cabbage Hypocotyl Growth | Inhibitory at high concentrations | Stronger inhibition than 4-Cl-IAA | [1][2][4] |

| Black Gram Lateral Root Formation | Induces numerous lateral roots | Induces numerous lateral roots | [1][2][4] |

| Adventitious Root Formation | Promotes root formation | Strongly promotes root formation | [1][2] |

Experimental Protocols

Protocol 1: Avena Coleoptile Elongation Bioassay

This protocol is adapted from standard auxin bioassay procedures and is suitable for assessing the auxin-like activity of 4-Cl-IAA-Me.

1. Plant Material:

-

Oat seeds (Avena sativa)

2. Procedure: a. Germinate oat seeds in the dark for 72 hours. b. Under a dim green light, harvest the coleoptiles and remove the apical tip. c. Cut 10 mm segments from the region below the tip. d. Float the segments in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) containing various concentrations of 4-Cl-IAA-Me (e.g., 10⁻⁸ to 10⁻⁵ M). Include a control with no added auxin. e. Incubate the segments in the dark at 25°C for 24 hours. f. Measure the final length of the coleoptile segments.

3. Data Analysis:

-

Calculate the percentage elongation for each concentration relative to the control.

-

Plot a dose-response curve to determine the optimal concentration for growth promotion.

Protocol 2: Adventitious Root Formation Assay

This protocol provides a method to evaluate the root-promoting activity of 4-Cl-IAA-Me.

1. Plant Material:

-

Cuttings of a suitable plant species (e.g., Serissa japonica or mung bean).

2. Procedure: a. Prepare basal cuttings of uniform length and diameter. b. Dip the basal end of the cuttings in a solution of 4-Cl-IAA-Me at various concentrations for a defined period (e.g., 5 seconds). c. Plant the cuttings in a suitable rooting medium (e.g., perlite or vermiculite). d. Maintain the cuttings under high humidity and controlled temperature and light conditions. e. After a set period (e.g., 2-4 weeks), carefully remove the cuttings and count the number of adventitious roots formed.

3. Data Analysis:

-

Compare the average number of roots per cutting for each treatment group.

-

Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments.

Potential Applications and Future Directions

The potent auxin activity of 4-Cl-IAA-Me suggests its potential application in agriculture and horticulture as a plant growth regulator for promoting rooting of cuttings and potentially for fruit setting and development. Its selective herbicidal activity against dicotyledonous weeds also warrants further investigation for its use in managing weeds in monocot crops.

A significant gap in the current knowledge is the biological activity of 4-Cl-IAA-Me in non-plant systems. Given that other indole-containing compounds have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects, it would be of great interest to investigate the cytotoxicity of 4-Cl-IAA-Me against various cancer cell lines and its activity against pathogenic microbes. Such studies could open up new avenues for the development of this compound as a lead for novel therapeutic agents.

Conclusion

4-Chloroindole-3-acetic acid methyl ester is a highly active synthetic auxin derivative. Its biological activity in plants is comparable to, and in some aspects, exceeds that of its parent compound, 4-Cl-IAA. The enhanced activity of the methyl ester is likely due to its increased lipophilicity, leading to better absorption and subsequent hydrolysis to the active free acid. While its potential in agriculture is clear, the exploration of its pharmacological properties in non-plant systems remains a promising and untapped area of research. Further investigation into its mechanism of action and its effects on animal cells is crucial to fully understand the therapeutic potential of this halogenated indole derivative.

References

-

Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-acetic acid. Retrieved from .

- Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.

- Google Patents. (2016). WO2016041071A1 - Use of 4-chloroindole-3-acetic acid for controlling unwanted plants.

- Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Journal of Pesticide Science, 25(4), 427-433.

- Grokipedia. (n.d.). 4-Chloroindole-3-acetic acid.

- Magnus, V., Ozga, J. A., Reinecke, D. M., Pierson, G. L., & LaRue, T. A. (1997).

- MedchemExpress. (n.d.). 4-Chloroindole-3-acetic acid (Synonyms: 4-Cl-IAA).

- AbMole BioScience. (n.d.). 4-Chloro-IAA) | CAS 2519-61-1 | 4-Chloroindole-3-acetic acid Price.

- Katayama, M. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808–815.

- Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid.

- Biosynth. (n.d.). 4-Chloroindole-3-acetic acid | 2519-61-1 | FC20239.

- Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.

- Karcz, W., & Burdach, Z. (2002). comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(369), 1089-1098.

- Alcaide-Corral, J., & Marco-Contelles, J. (2023). Organic Compounds with Biological Activity. Compounds, 3(2), 25.

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(4-chloro-1H-indol-3-yl)acetate in Organic Solvents

Introduction

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is a member of the indole-3-acetic acid derivative class of organic compounds.[1] The indole nucleus is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[2] Understanding the solubility of such compounds is a critical first step in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design. This guide provides a comprehensive overview of the physicochemical properties of methyl 2-(4-chloro-1H-indol-3-yl)acetate and a detailed protocol for determining its solubility in various organic solvents.

Physicochemical Properties of Methyl 2-(4-chloro-1H-indol-3-yl)acetate

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of methyl 2-(4-chloro-1H-indol-3-yl)acetate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H10ClNO2 | [3] |

| Molecular Weight | 223.66 g/mol | [1][3] |

| CAS Number | 19077-78-2 | [3] |

| Melting Point | 120-121 °C | [1] |

| Predicted Water Solubility | 0.38 g/L | [1] |

| Predicted logP | 3.26 | [1] |

| Polar Surface Area | 42.09 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Factors Influencing the Solubility of Methyl 2-(4-chloro-1H-indol-3-yl)acetate

The solubility of methyl 2-(4-chloro-1H-indol-3-yl)acetate is governed by its molecular structure, which dictates the types of intermolecular forces it can form with solvent molecules.

-

The Indole Ring System : The bicyclic aromatic indole core is largely nonpolar and contributes to solubility in nonpolar and moderately polar solvents through van der Waals forces and π-π stacking interactions. The nitrogen atom in the indole ring can act as a hydrogen bond donor, enhancing solubility in polar, protic solvents.[4]

-

The Methyl Acetate Group : This ester group introduces polarity and the capacity for hydrogen bond acceptance at the carbonyl oxygen. This feature promotes solubility in polar aprotic and protic solvents.

-

The Chloro Substituent : The chlorine atom at the 4-position of the indole ring is an electron-withdrawing group that can influence the electron density of the aromatic system. Its presence also slightly increases the molecular weight and nonpolar surface area, which can impact solubility.

Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent are expected to effectively solvate the polar ester group and the indole ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors should facilitate the dissolution of the compound. |

| Ethers | THF, 1,4-Dioxane | Moderate | These solvents are moderately polar and can accept hydrogen bonds, but lack the strong dipole moment of polar aprotic solvents. |

| Esters | Ethyl Acetate | Moderate to High | The "like dissolves like" principle suggests good solubility due to structural similarities. Ethyl acetate is a moderately polar solvent capable of hydrogen bond acceptance.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can interact with the nonpolar regions of the molecule. |

| Aromatic | Toluene, Benzene | Low to Moderate | Solubility will be driven by van der Waals forces and π-π interactions with the indole ring. The polar ester group may limit solubility. |

| Aliphatic | Hexane, Heptane | Low | The significant polarity of the ester group and the hydrogen bonding capacity of the indole N-H are unlikely to be effectively solvated by nonpolar aliphatic solvents. |

Experimental Determination of Solubility

The following protocol outlines a robust method for the quantitative determination of the solubility of methyl 2-(4-chloro-1H-indol-3-yl)acetate in various organic solvents using the isothermal saturation method.

Materials and Reagents

-

Methyl 2-(4-chloro-1H-indol-3-yl)acetate (solid, >98% purity)

-

Organic solvents (HPLC grade or equivalent): DMSO, DMF, Acetonitrile, Acetone, Methanol, Ethanol, THF, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid methyl 2-(4-chloro-1H-indol-3-yl)acetate to a series of vials. The excess solid should be visually present throughout the experiment.

-

Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of methyl 2-(4-chloro-1H-indol-3-yl)acetate of known concentrations in a suitable solvent.

-

Analyze the standard solutions using an appropriate HPLC method (e.g., reverse-phase C18 column with a UV detector set to the λmax of the compound) to generate a calibration curve.

-

Analyze the diluted samples from step 3 under the same HPLC conditions.

-

Determine the concentration of the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of methyl 2-(4-chloro-1H-indol-3-yl)acetate in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Conclusion

References

- Patel, R. J., & Patel, N. B. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Journal of Chemical, Biological and Physical Sciences, 7(6), 1334-1340.

-

ChemSynthesis. (n.d.). (1-acetyl-1H-indol-3-yl)methyl acetate. Retrieved from [Link]

-

FooDB. (2019). Showing Compound Methyl 4-chloro-1H-indole-3-acetate (FDB010922). Retrieved from [Link]

- Wang, Y., et al. (2012). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.

-

ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

- de Souza, J. S. N., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(13), 5128.

- Fun, H. K., et al. (2011). 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o163.

-

ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

-

Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

-

LookChem. (n.d.). methyl 2-(4-chloro-1H-indol-3-yl)acetate. Retrieved from [Link]

- Wang, Y., et al. (2012). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.

Sources

- 1. Showing Compound Methyl 4-chloro-1H-indole-3-acetate (FDB010922) - FooDB [foodb.ca]

- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 3. Methyl 2-(4-chloro-1H-indol-3-yl)acetate | CymitQuimica [cymitquimica.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 4-chloroindole-3-acetate

Introduction

Methyl 4-chloroindole-3-acetate is a halogenated derivative of the auxin plant hormone, indole-3-acetic acid (IAA). The introduction of a chlorine atom at the 4-position of the indole ring and the esterification of the carboxylic acid group significantly influence the molecule's chemical properties, biological activity, and stability profile.[1][2] This guide provides a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of methyl 4-chloroindole-3-acetate, tailored for researchers, scientists, and professionals in the field of drug development and agricultural sciences. Understanding the stability of this compound is paramount for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of methyl 4-chloroindole-3-acetate is essential for predicting its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | Inferred from parent compound |

| Molecular Weight | 223.65 g/mol | Inferred from parent compound |

| Appearance | Solid (predicted) | [3] |

| Melting Point | Not available for the methyl ester. The parent acid, 4-chloroindole-3-acetic acid, has a melting point of 198-200 °C. |

Intrinsic Stability and Potential Degradation Pathways

The stability of methyl 4-chloroindole-3-acetate is influenced by its indole core, the chloro-substituent, and the methyl ester group. The electron-rich indole ring is susceptible to oxidation, while the ester linkage is prone to hydrolysis. The chlorine atom can affect the electron distribution within the aromatic system, potentially influencing its reactivity.[4]

Key Degradation Pathways:

-

Hydrolysis: The methyl ester bond is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-chloroindole-3-acetic acid and methanol. This is a primary degradation pathway, especially in aqueous solutions outside of a neutral pH range.

-

Oxidation: The indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of various oxidized derivatives, potentially altering the biological activity and toxicity of the compound. The presence of the chlorine atom may influence the rate and regioselectivity of oxidation.[4]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of indole compounds. This can involve complex photochemical reactions leading to a variety of degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate the rates of hydrolysis and oxidation, as well as potentially induce other degradation pathways.

Diagram of Potential Degradation Pathways for Methyl 4-chloroindole-3-acetate

Caption: Major degradation pathways for methyl 4-chloroindole-3-acetate.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of methyl 4-chloroindole-3-acetate.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rates of all potential degradation reactions. |

| Light | Store in amber or opaque containers. Protect from direct light. | Prevents photodegradation. Indole compounds are known to be light-sensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |

| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the methyl ester. |

| Form | Store as a solid whenever possible. | The solid state is generally more stable than solutions. |

Handling Precautions:

-

Inert Atmosphere: When handling the compound for extended periods, especially in solution, work under an inert atmosphere to minimize oxidation.

-

Light Protection: Use amber glassware or cover vessels with aluminum foil to protect solutions from light.

-

Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary, do so for the shortest possible time.

-

Solvent Choice: For preparing stock solutions, use high-purity, anhydrous solvents. If aqueous buffers are used, they should be freshly prepared and de-gassed. The pH of the solution will significantly impact the rate of hydrolysis.

Stability Testing: A Proactive Approach

A systematic approach to stability testing is essential to understand the degradation profile of methyl 4-chloroindole-3-acetate and to establish its shelf-life under various conditions. Forced degradation studies are a key component of this process.[5]

Forced Degradation Studies Protocol:

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

-

Sample Preparation: Prepare a stock solution of methyl 4-chloroindole-3-acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source capable of emitting both UV and visible light.

-

Thermal Degradation (Solid State): Store the solid compound at 60°C for 48 hours.

-

Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV).

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.

-

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Analytical Methods for Stability Assessment

A robust analytical method is crucial for accurately quantifying methyl 4-chloroindole-3-acetate and its degradation products.

High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is the most common technique for stability studies. A stability-indicating method should be able to separate the parent compound from all potential degradation products.

-

Recommended Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of the indole chromophore (around 280 nm).

-

Column Temperature: 30°C.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the identification and quantification of methyl 4-chloroindole-3-acetate and its volatile degradation products.[3] Derivatization may be necessary to improve the volatility and thermal stability of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of degradation products.[6] By comparing the NMR spectra of stressed and unstressed samples, it is possible to identify changes in the chemical structure.

Conclusion

The stability of methyl 4-chloroindole-3-acetate is a critical factor that must be carefully managed to ensure the quality and reliability of research and development activities. This guide has provided a comprehensive framework for understanding the potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment. By implementing these best practices, researchers can minimize the risk of compound degradation and ensure the integrity of their work.

References

-

4-Chloroindole-3-Acetic Acid. (2016). Retrieved from .

- Determination of 4‐chloroindole‐3‐acetic acid methyl ester in Lathyrus, Vicia and Pisum by gas chromatography – mass spectrometry. (2006).

- Identification of indole derivatives by two-dimensional NMR-based... (n.d.).

- Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. (2000).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. (n.d.).

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.).

- Novel Oxidation Strategies for the In Situ Remediation of Chlorinated Solvents from Groundwater—A Bench-Scale Study. (2024).

- Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.).

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.).

- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023).

- Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. (n.d.).

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025).

- Degradation of indole-3-acetic acid by plant-associated microbes. (2024).

- Stability Indicating HPLC Method Development –A Review. (n.d.).

- Dechlorination by combined electrochemical reduction and oxidation. (n.d.).

- Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. (2017).

- Forced Degradation – A Review. (2022). Retrieved from Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020).

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).

- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. (2006).

- Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. (2020).

- (PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). (n.d.).

- Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... (n.d.).

- Reduction of indole-3-acetic Acid Methyltransferase Activity Compensates for High-Temperature Male Sterility in Arabidopsis. (n.d.).

- Forced Degradation to Develop Stability-indicating Methods. (2012).

- WO2016041071A1 - Use of 4-chloroindole-3-acetic acid for controlling unwanted plants. (n.d.).

- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.).

- JPH10139716A - Hydrolysis of methyl acetate. (n.d.).

- Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023). Retrieved from Journal of Applied Biology and Biotechnology.

- Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400. (n.d.).

- ¹H NMR spectra of the activating factor and synthetic indole. The... (n.d.).

- Gut Microbiota and Short-Chain Fatty Acids in Cardiometabolic HFpEF: Mechanistic Pathways and Nutritional Therapeutic Perspectives. (n.d.).

- Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. (n.d.).

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).

- Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. (2024).

- Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. (n.d.).

- RP-HPLC stability indicating method development for the estimation of drug marketed formulation. (2022). Retrieved from ScienceScholar. for the estimation of drug marketed formulation. (2022).

Sources

- 1. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Action of Chlorinated Auxins: A Technical Guide for Researchers

Introduction: Beyond Indole-3-Acetic Acid - The Enhanced Potency of Chlorinated Auxins

For decades, indole-3-acetic acid (IAA) has been the archetypal auxin, a cornerstone of plant development. However, the discovery of naturally occurring chlorinated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) in legumes like pea (Pisum sativum), has unveiled a class of phytohormones with significantly enhanced biological activity.[1][2][3] Synthetic chlorinated auxins, including the widely used herbicides 2,4-dichlorophenoxyacetic acid (2,4-D), dicamba, and picloram, further underscore the profound impact of chlorination on auxin function. This guide provides an in-depth technical exploration of the core mechanisms that differentiate chlorinated auxins from their non-chlorinated counterparts, focusing on receptor interaction, signaling pathway modulation, and the resulting physiological consequences.

The heightened potency of chlorinated auxins is not a mere curiosity; it stems from fundamental differences in their molecular interactions and metabolic stability. For instance, 4-Cl-IAA can be up to 50 times more active than IAA in certain bioassays and is required at concentrations ten times lower to elicit similar effects.[1][4] This guide will dissect the underpinnings of this enhanced activity, providing researchers with a comprehensive understanding of this important class of plant hormones.

I. The Structural Basis of Enhanced Receptor Binding: A Tale of Two Molecules

The primary mode of auxin action is initiated by its binding to a co-receptor complex formed by a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[5][6][7] The auxin molecule acts as a "molecular glue," stabilizing the interaction between these two proteins and targeting the Aux/IAA repressor for degradation by the 26S proteasome.

The key to the enhanced activity of chlorinated auxins lies in their modified interaction with this co-receptor complex. The presence of a chlorine atom on the indole ring, particularly at the 4-position in 4-Cl-IAA, alters the molecule's electronic and steric properties. This modification is thought to enhance hydrophobic and van der Waals interactions within the auxin-binding pocket of the TIR1/AFB receptor.[4] This leads to a more stable ternary complex (TIR1/AFB-auxin-Aux/IAA), resulting in more efficient degradation of the Aux/IAA repressor and a stronger downstream signal.

While a crystal structure of a TIR1 receptor in complex with 4-Cl-IAA is not yet available, the existing structure with IAA provides a framework for understanding these differential interactions. The subtle change in the ligand's structure likely leads to differences in auxin affinity and/or the dissociation rate of the complex.[4]

Differential Affinity for TIR1/AFB-Aux/IAA Co-receptor Complexes

The complexity of auxin signaling is further amplified by the existence of multiple TIR1/AFB and Aux/IAA proteins in plants. Different combinations of these proteins form a diverse array of co-receptor complexes, each with a potentially unique affinity for various auxins.[5][6] This combinatorial system allows for a nuanced response to different auxin signals. Chlorinated auxins can exhibit preferential binding to specific co-receptor pairs, leading to the degradation of a select pool of Aux/IAA repressors and, consequently, a more targeted and potent physiological response.

| Auxin Ligand | TIR1/AFB-Aux/IAA Co-receptor Pair | Binding Affinity (Kd) | Key Implications |

| IAA | TIR1-IAA7 | ~10 nM | High affinity, serves as a benchmark for natural auxin signaling. |

| IAA | TIR1-IAA1/IAA3 | 17-45 nM | Demonstrates the range of affinities within the natural system.[6] |

| IAA | TIR1-IAA28 | ~75 nM | Lower affinity, suggesting a role in fine-tuning auxin responses.[6] |

| 4-Cl-IAA | TIR1/AFB family | Qualitatively Higher | The chlorine substitution is proposed to increase binding affinity and/or decrease the dissociation rate, leading to enhanced biological activity.[4] |

| Picloram (synthetic) | AFB5-Aux/IAA | High Affinity | This synthetic chlorinated auxin shows preferential binding to a specific AFB receptor, highlighting the potential for ligand-receptor specificity. |

II. Downstream Signaling: Amplifying the Message

The binding of a chlorinated auxin to the TIR1/AFB-Aux/IAA co-receptor complex initiates a signaling cascade that culminates in changes in gene expression. The enhanced stability of this complex leads to more efficient ubiquitination and subsequent degradation of the Aux/IAA repressor proteins.

Accelerated Degradation of Aux/IAA Repressors

The primary consequence of the heightened affinity of chlorinated auxins for their co-receptors is the accelerated degradation of Aux/IAA transcriptional repressors.[8] This rapid removal of repressors unleashes the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby modulating their expression.

Differential Gene Expression Profiles

The specific downstream genes activated by chlorinated auxins can differ from those activated by IAA. This is due to the selective degradation of certain Aux/IAA repressors, which in turn leads to the activation of a specific subset of ARFs. For example, in pea, 4-Cl-IAA has been shown to stimulate the expression of genes involved in gibberellin (GA) biosynthesis and ethylene synthesis, a response that is not as pronounced with IAA treatment.[1][9][10] This differential gene expression underlies the distinct physiological effects of chlorinated auxins, such as enhanced fruit growth.

III. Increased Metabolic Stability: A Longer-Lasting Signal

A significant contributor to the heightened potency of chlorinated auxins is their increased stability within the plant.[1] They are less susceptible to enzymatic degradation compared to IAA. This reduced metabolism means that chlorinated auxins persist for longer periods, leading to a sustained signaling response.

While the precise enzymatic pathways for chlorinated auxin degradation are not fully elucidated, it is understood that the chlorine substitution hinders the oxidative breakdown that readily inactivates IAA. One of the primary routes of IAA inactivation is through conjugation to amino acids, often marking it for degradation. Studies have shown that while chlorinated auxins can also be conjugated, the dynamics of this process may differ from that of IAA.[1]

The sustained presence of active chlorinated auxin molecules ensures a prolonged interaction with the receptor complex, further amplifying the downstream signaling cascade and contributing to their potent physiological effects.

IV. Experimental Protocols for Studying Chlorinated Auxin Action

To facilitate further research in this area, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Auxin-Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol allows for the quantitative analysis of binding kinetics between an auxin, a TIR1/AFB receptor, and an Aux/IAA degron peptide.

Objective: To determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (Kd) for the interaction of chlorinated auxins with the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

Purified recombinant TIR1/AFB protein

-

Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein

-

Streptavidin-coated SPR sensor chip

-

SPR instrument (e.g., Biacore)

-

Running buffer (e.g., HBS-EP+)

-

Chlorinated auxin and IAA solutions of varying concentrations

Procedure:

-

Immobilization of the Aux/IAA Degron Peptide:

-

Equilibrate the streptavidin sensor chip with running buffer.

-

Inject the biotinylated Aux/IAA degron peptide over the sensor surface to allow for its capture by the streptavidin.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the TIR1/AFB protein and the auxin (chlorinated and non-chlorinated) in running buffer.

-

Inject a mixture of a fixed concentration of TIR1/AFB and varying concentrations of the auxin over the sensor surface (association phase).

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the complex (dissociation phase).

-

Regenerate the sensor surface between cycles if necessary, following the manufacturer's instructions.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the SPR instrument's software.

-

Calculate the ka, kd, and Kd values for each auxin concentration.

-

Compare the kinetic parameters for the chlorinated auxin versus IAA to quantify the differences in binding affinity.

-

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Auxin-Dependent Protein-Protein Interactions

This protocol provides a qualitative or semi-quantitative assessment of the auxin-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.

Objective: To determine if a chlorinated auxin can mediate the interaction between a specific TIR1/AFB and Aux/IAA pair in a cellular context.

Materials:

-

Yeast expression vectors (one with a DNA-binding domain, BD, and one with an activation domain, AD)

-

Yeast reporter strain (e.g., AH109)

-

Competent yeast cells

-

Plasmids encoding TIR1/AFB fused to the BD and Aux/IAA fused to the AD

-

Selective growth media (SD/-Leu/-Trp for transformation control; SD/-Leu/-Trp/-His/-Ade for interaction selection)

-

Chlorinated auxin and IAA solutions

Procedure:

-

Transformation:

-

Co-transform the yeast reporter strain with the BD-TIR1/AFB and AD-Aux/IAA plasmids.

-

Plate the transformed cells on SD/-Leu/-Trp medium to select for cells containing both plasmids.

-

-

Interaction Assay:

-

Inoculate liquid cultures of the transformed yeast in SD/-Leu/-Trp medium.

-

Spot serial dilutions of the yeast cultures onto SD/-Leu/-Trp/-His/-Ade plates containing either a control solvent, IAA, or the chlorinated auxin at various concentrations.

-

Incubate the plates at 30°C for 3-5 days.

-

-

Analysis:

-

Assess yeast growth on the selective media. Growth indicates a positive interaction between the bait and prey proteins.

-

Compare the growth of yeast on plates containing chlorinated auxin versus IAA to evaluate the relative ability of each auxin to promote the interaction.

-

Protocol 3: In Planta Quantification of Aux/IAA Protein Degradation

This protocol uses a luciferase reporter system to quantify the rate of auxin-induced degradation of a specific Aux/IAA protein in living plant tissues.

Objective: To compare the in vivo degradation rates of an Aux/IAA protein in response to chlorinated auxin versus IAA.

Materials:

-

Transgenic Arabidopsis thaliana seedlings expressing an Aux/IAA-luciferase (LUC) fusion protein under a constitutive promoter.

-

Liquid growth medium

-

Luciferin solution

-

Luminometer

-

Chlorinated auxin and IAA solutions

Procedure:

-

Seedling Preparation:

-

Grow transgenic seedlings in liquid culture under controlled conditions.

-

-

Auxin Treatment and Luciferase Assay:

-

Add the chlorinated auxin or IAA to the liquid medium at the desired concentration.

-

At various time points after auxin addition, add the luciferin solution to the seedlings.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence readings over time for each treatment.

-

Calculate the half-life of the Aux/IAA-LUC fusion protein for each auxin.

-

A faster decay in luminescence indicates a more rapid degradation of the Aux/IAA protein. Compare the degradation rates induced by the chlorinated auxin and IAA.

-

V. Conclusion and Future Perspectives

Chlorinated auxins represent a fascinating and physiologically important class of plant hormones. Their enhanced potency is a direct result of their modified chemical structure, which leads to stronger interactions with the TIR1/AFB-Aux/IAA co-receptor complex, increased metabolic stability, and consequently, a more robust and sustained downstream signaling response. The methodologies outlined in this guide provide a framework for researchers to further dissect the intricacies of chlorinated auxin action.

Future research should focus on obtaining high-resolution crystal structures of TIR1/AFB receptors in complex with various chlorinated auxins to provide a definitive structural basis for their enhanced binding. A comprehensive quantitative analysis of the binding affinities of different chlorinated auxins for a wide array of TIR1/AFB-Aux/IAA co-receptor combinations will be crucial for understanding the specificity of their action. Furthermore, transcriptomic and proteomic studies will continue to unravel the specific downstream pathways regulated by these potent signaling molecules, offering new insights into plant development and providing potential avenues for the targeted manipulation of plant growth and stress responses.

References

-

Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Napier, R. (2013). Defining binding efficiency and specificity of auxins for SCFTIR1/AFB-Aux/IAA co-receptor complex formation. ACS chemical biology, 8(12), 2604-2614. [Link]

-

McAdam, S. A., & Ross, J. J. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of experimental botany, 70(8), 2397-2408. [Link]

-

Tivendale, N. D., Ross, J. J., & Cohen, J. D. (2014). The chlorinated auxin, 4-chloroindole-3-acetic acid. Plant Science, 220, 1-9. [Link]

-

Tivendale, N. D., Davies, N. W., & Ross, J. J. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant physiology, 159(3), 1137-1145. [Link]

-

Ozga, J. A., Reinecke, D. M., & Ayele, B. T. (2011). Evidence of 4-Cl-IAA and IAA bound to proteins in pea fruit and seeds. Plant Science, 181(4), 435-442. [Link]

-

Chan, L. T., Liu, X., Wang, Y., Tang, Y., Wu, X., & Li, X. (2022). OsIPK2 Regulates Seed Vigor by Integrating IP 6 Biosynthesis, Auxin Signaling, and H3K27me3 Deposition in Japonica Rice. International journal of molecular sciences, 23(21), 13345. [Link]

-

Hellmuth, A., & Calderón Villalobos, L. I. (2016). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in molecular biology (Clifton, N.J.), 1363, 157–171. [Link]

-

Zenser, N., Dreher, K., & Callis, J. (2003). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences of the United States of America, 100(19), 11139–11144. [Link]

-

Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of experimental botany, 53(371), 1089–1098. [Link]

-

Staby, L., & Vind, I. (2014). A high-throughput yeast two-hybrid protocol to determine virus-host protein interactions. Methods in molecular biology (Clifton, N.J.), 1177, 249–263. [Link]

-

Ozga, J. A., & Reinecke, D. M. (2017). Regulation of Ethylene-Related Gene Expression by indole-3-acetic Acid and 4-chloroindole-3-acetic Acid in Relation to Pea Fruit and Seed Development. Plant & cell physiology, 58(7), 1265–1277. [Link]

-

Moss, B. L., & Estelle, M. (2015). Auxin-induced degradation dynamics set the pace for lateral root development. Development (Cambridge, England), 142(5), 843–852. [Link]

-

Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of experimental botany, 53(371), 1089–1098. [Link]

-

Prigge, M. J., Lira, B. S., & Estelle, M. (2020). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS chemical biology, 15(8), 2136–2145. [Link]

-

Lauth, M., & Pál, M. (2010). The yeast two-hybrid and related methods as powerful tools to study plant cell signalling. Acta biologica Szegediensis, 54(2), 67–75. [Link]

-

McAdam, S. A., & Ross, J. J. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of experimental botany, 70(8), 2397–2408. [Link]

-

Weijers, D., & Wagner, D. (2016). Protein degradation in auxin response. The Plant cell, 28(3), 534–547. [Link]

-

Ozga, J. A., & Reinecke, D. M. (2017). Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development. Plant & cell physiology, 58(7), 1265–1277. [Link]

-

Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640–645. [Link]

-

McNally, K., & McNally, F. (2024). Auxin-induced degradation of the aurora A kinase, AIR-1, in C. elegans does not prevent assembly of bipolar meiotic spindles. microPublication biology, 2024, 10.17912/micropub.biology.001123. [Link]

-

Uchida, N., Takahashi, K., Iwasaki, R., & Kinoshita, T. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proceedings of the National Academy of Sciences of the United States of America, 116(12), 5849–5854. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. Retrieved from [Link]

-

Guzzi, F., Ciaffara, V., & Di Paolo, M. (2016). Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. Royal Society open science, 3(10), 160139. [Link]

-

Yu, H., Campos, P., & Estelle, M. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant physiology, 168(4), 1675–1686. [Link]

-

Tivendale, N. D., Davies, N. W., & Ross, J. J. (2012). IAA and 4-Cl-IAA levels (A) and PsTAR1, PsTAR2, and PsTAR3 transcript... [Figure]. In Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1137-1145. [Link]

-

Tivendale, N. D., Davies, N. W., & Ross, J. J. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant physiology, 159(3), 1137–1145. [Link]

-

Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant cell, 17(2), 616–627. [Link]

-

Ramos, J. A., Zenser, N., Leyser, O., & Callis, J. (2001). Rapid degradation of auxin/indoleacetic acid proteins requires conserved amino acids of domain II and is proteasome dependent. The Plant cell, 13(10), 2349–2360. [Link]

-

Yamaguchi, S. (2020). Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(10), 1646–1655. [Link]

-

Canna, M., & Ruiu, S. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International journal of molecular sciences, 24(13), 10831. [Link]

-

Tsuchito, M., Naka, M., & Suzuki, T. (2019). Auxin-mediated Rapid Degradation of Target Proteins in Hippocampal Neurons. Neuroreport, 30(13), 903–908. [Link]

-

Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Napier, R. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477–485. [Link]

-

Weijers, D., & Wagner, D. (2016). Protein degradation in auxin response. The Plant cell, 28(3), 534–547. [Link]

-

Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition : JMR, 20(5), 300–366. [Link]

-

De Vleesschauwer, V., & Vandepoele, K. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Plant physiology, 181(3), 856–868. [Link]

-

Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Napier,R. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS chemical biology, 8(12), 2604–2614. [Link]

-

McAdam, S. A., & Ross, J. J. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of experimental botany, 70(8), 2397–2408. [Link]

-

What is Biotechnology? (2020, September 15). Plant Physiology: L15: Gibberellins–Regulators of Plant Height [Video]. YouTube. [Link]

-

Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Napier, R. (2012). Aux/IAA proteins determine the affinity of the co-receptor complex for... [Figure]. In A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Nishimura, K., Fukagawa, T., Takisawa, H., Kakimoto, T., & Kanemaki, M. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature methods, 6(12), 917–922. [Link]

-

Armstrong, F., Grant, M., & Brown, J. (2008). Identification of auxins by a chemical genomics approach. Journal of experimental botany, 59(8), 2049–2058. [Link]

Sources

- 1. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 7. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Methyl 2-(4-chloro-1H-indol-3-yl)acetate: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of methyl 2-(4-chloro-1H-indol-3-yl)acetate, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The document details the fundamental molecular and physicochemical properties of this compound, outlines a standard synthetic methodology, and discusses its analytical characterization. By synthesizing established scientific principles with practical insights, this guide serves as an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold